1-Hydroxy-2,6-diphenylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2,6-diphenylpiperidin-4-one is an organic compound with the molecular formula C₁₇H₁₇NO₂ It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,6-diphenylpiperidin-4-one can be synthesized through several methods. One common approach involves the reaction of aromatic aldehydes with acetone in the presence of ammonium acetate. This reaction typically proceeds under reflux conditions, leading to the formation of the piperidinone ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2,6-diphenylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl₂) or alkyl halides.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-Hydroxy-2,6-diphenylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,6-diphenylpiperidin-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical processes within cells. Its effects are mediated through binding to target proteins, altering their structure and function .
Comparison with Similar Compounds
1-Hydroxy-2,6-diphenylpiperidin-4-one can be compared with other similar compounds, such as:
2,6-Diphenylpiperidin-4-one: Lacks the hydroxyl group, leading to different chemical reactivity and biological activity.
3-Methyl-2,6-diphenylpiperidin-4-one: Contains a methyl group, which can influence its physical and chemical properties.
1- (2-Furylmethyl)piperidin-4-one:
Properties
CAS No. |
10604-77-0 |
---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
1-hydroxy-2,6-diphenylpiperidin-4-one |
InChI |
InChI=1S/C17H17NO2/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-10,16-17,20H,11-12H2 |
InChI Key |
GIJVYQHWKBLXDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(CC1=O)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.